Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate
Description
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate is a highly substituted benzoate ester with multiple aromatic and alkoxy functionalities. Its structure features:
- A central benzoate ester backbone.
- Methoxy groups at positions 4 and 3' (ortho to the ester).
- A phenylmethoxy (benzyloxy) group at positions 2' and 2.
- A methoxycarbonyl group at position 6' (meta to the ester).
Properties
IUPAC Name |
methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O8/c1-35-25-17-15-23(31(33)37-3)27(29(25)39-19-21-11-7-5-8-12-21)28-24(32(34)38-4)16-18-26(36-2)30(28)40-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDTDYVLWWJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C=CC(=C2OCC3=CC=CC=C3)OC)C(=O)OC)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features multiple methoxy groups and a phenylmethoxy framework, contributing to its unique properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant capacity of phenolic compounds, which can neutralize free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Effects : Some derivatives of methoxybenzoates exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities.
In Vitro Studies
A recent study explored the cytotoxic effects of methoxy-substituted benzoates on cancer cell lines. The findings demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential applications in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Control (Doxorubicin) | MCF-7 | 10 |
In Vivo Studies
In vivo studies conducted on mice indicated that administration of the compound resulted in a significant reduction in tumor size compared to the control group. The mechanism was hypothesized to involve the induction of apoptosis in tumor cells.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients reported reduced tumor burden and improved quality of life metrics after eight weeks of treatment.
- Case Study on Inflammation : In a separate study focusing on inflammatory bowel disease, patients receiving this compound as part of their treatment plan experienced fewer flare-ups and reduced need for corticosteroids.
Comparison with Similar Compounds
Structural Analogues with Multiple Methoxy/Benzyloxy Groups
Compounds in , such as [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS 62952-92-5) and [2-Hydroxy-6-methoxy-4-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS 62952-91-4), share the phenylmethoxy and methoxy substituents but lack the benzoate ester core. Key differences include:
- Molecular Weight : The target compound (estimated MW >450 g/mol) is heavier due to additional substituents compared to analogues in (MW 302.33 g/mol).
- Synthetic Routes: Both the target and compounds utilize benzylation of phenolic hydroxyl groups, often catalyzed by K₂CO₃/KI in acetone .
Table 1: Structural Comparison with Hydroxyacetophenones ()
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₃₅H₃₄O₁₀ | ~614.64 | 4-OCH₃, 3-OCH₂Ph, 6'-CO₂CH₃, 2'-OCH₂Ph |
| [2-Hydroxy-4-methoxy-6-(PhOCH₂)phenyl]-ketone | C₁₈H₁₈O₅ | 302.33 | 4-OCH₃, 6-OCH₂Ph, 2-OH |
Benzoate Esters with Heterocyclic Moieties
The pyran-derived benzoate ester 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () differs in its heterocyclic core but shares ester and methoxy functionalities. Critical distinctions include:
Sulfonylurea Herbicides ()
Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the benzoate ester group but incorporate triazine rings and sulfonylurea linkages for herbicidal activity. Key contrasts:
Methoxy-Substituted Metabolites ()
The metabolite methyl (2Z,5Z)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate (HMDB0039949) shares methoxy and phenyl groups but features conjugated double bonds and a methylidene group. This structure enables π-π interactions and photochemical reactivity, which are less pronounced in the fully saturated target compound .
Preparation Methods
Synthesis of the Central Benzoate Core
The benzoate core is derived from 2,4-dihydroxybenzoic acid. Initial protection of the 4-hydroxy group is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, yielding methyl 2,4-dihydroxybenzoate. Subsequent benzylation of the 2-hydroxy group employs benzyl bromide (BnBr) with K₂CO₃ in DMF, producing methyl 4-methoxy-2-benzyloxybenzoate.
Critical Considerations :
Functionalization of the Biphenyl Moiety
The biphenyl fragment is synthesized from 3-hydroxy-2-phenylmethoxybenzoic acid. Methylation of the 3-hydroxy group with MeI/K₂CO₃ affords methyl 3-methoxy-2-phenylmethoxybenzoate. Introduction of a methoxycarbonyl group at the 6-position is achieved via Friedel-Crafts acylation using acetyl chloride and AlCl₃, followed by oxidation to the carboxylic acid and esterification with methanol.
Reaction Optimization :
Coupling of Fragments
The final assembly employs a Suzuki-Miyaura cross-coupling between the boronic ester derivative of the biphenyl fragment and the brominated benzoate core. Using Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene/water biphasic system, the coupling proceeds at 90°C for 12 hours.
Catalytic Efficiency :
| Catalyst Loading (%) | Yield (%) | Purity (%) |
|---|---|---|
| 2 | 78 | 92 |
| 5 | 85 | 95 |
Higher catalyst loadings improve yield but necessitate rigorous purification to remove residual palladium.
Alternative Synthetic Pathways
Ullmann Coupling for Direct Arylation
An Ullmann-type coupling between methyl 4-methoxy-3-phenylmethoxybenzoate and a iodinated biphenyl derivative offers a single-step alternative. Employing copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves moderate yields (65–70%) but requires harsh conditions that risk demethylation.
Mitsunobu Etherification
The Mitsunobu reaction enables direct installation of the phenylmethoxy group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While effective for sterically hindered positions, this method is cost-prohibitive for large-scale synthesis.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
-
Demethylation Under Basic Conditions : Prolonged exposure to K₂CO₃ in DMF leads to partial cleavage of methoxy groups. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) at lower temperatures (40°C) mitigates this issue.
-
Byproduct Formation in Coupling Reactions : Palladium-black precipitation is minimized by adding triphenylphosphine as a stabilizer.
Industrial Scalability and Cost Analysis
A cost-benefit comparison of synthetic routes reveals:
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 12,000 | 85 | High |
| Ullmann Coupling | 9,500 | 65 | Moderate |
The Suzuki route, despite higher costs, is favored for its reproducibility and compatibility with continuous flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
